molecular formula C23H14N4 B2478116 2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile CAS No. 882223-42-9

2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile

Cat. No.: B2478116
CAS No.: 882223-42-9
M. Wt: 346.393
InChI Key: COJVGGQVZOQOIS-UHFFFAOYSA-N
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Description

2-((3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is a synthetic organic compound featuring a pyrazole core substituted with naphthalene, phenyl, and malononitrile groups. Its synthesis involves a condensation reaction between a pyrazole-4-carbaldehyde derivative and malononitrile in ethanol, catalyzed by piperidine, yielding ~75% product . The structure is stabilized by π-conjugation across the naphthalene and pyrazole rings, while the electron-withdrawing nitrile groups enhance reactivity. This compound serves as a precursor for diverse derivatives with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4/c24-14-17(15-25)12-21-16-27(22-8-2-1-3-9-22)26-23(21)20-11-10-18-6-4-5-7-19(18)13-20/h1-13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJVGGQVZOQOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Diadduct Formation with Polyhydroxyaromatics

Reaction with 1,5-naphthalenediol in a 2:1 molar ratio produces fused heterocyclic systems. Two isomeric diadducts form :

  • 4-Amino-1,5-diaryl-2,5-dihydro-8-hydroxynaphtho[1,2-b]pyrano[2,3-b']pyridine-3,3-dicarbonitriles

  • 3,9-Diamino-1,7-diaryl-1,7-dihydrochromeno[8,7-h]chromene-2,8-dicarbonitriles

Key Evidence

  • ¹H-NMR : Two equivalent 4H-pyran protons at δ ≈ 5.0 ppm confirm chromene structures .

  • IR : Stretching vibrations at 2,190–2,225 cm⁻¹ (C≡N) and 3,400–3,500 cm⁻¹ (NH₂) .

Multicomponent Reactions Using Nanocatalysts

Poly(aniline-co-melamine)@MnFe₂O₄ nanocatalysts enable efficient synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles via one-pot reactions :

General Protocol

  • Reactants :

    • 2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile

    • Aldehyde (1.0 mmol)

    • 3-methyl-1-phenyl-1H-pyrazole-5-ol (2 mmol)

  • Catalyst : 0.05 g poly(aniline-co-melamine)@MnFe₂O₄

  • Solvent : Ethanol/water (1:1)

  • Yield : 89–95% in 15 minutes

Substrate Scope

Aldehyde SubstituentProduct Yield (%)
4-NO₂-C₆H₄95
4-Cl-C₆H₄92
4-OCH₃-C₆H₄89
C₆H₅90

Data adapted from catalytic studies on analogous systems

Addition Reactions with Active Hydrogen Species

The methylenemalononitrile group undergoes nucleophilic additions:

Pyrazoline Formation

Reaction with hydrazine derivatives (e.g., phenylhydrazine) in ethanol yields pyrazoline adducts :

  • Mechanism :

    • Attack of NH₂ group on β-carbon of α,β-unsaturated nitrile.

    • Cyclization to form a five-membered ring.

Catalytic Hydrogenation

Under H₂ (1 atm) with Pd/C (5 mol%), selective reduction occurs:

  • Site of Reduction : Exocyclic double bond (methylene group).

  • Product : 2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methyl)malononitrile.

Acid-Mediated Rearrangements

In concentrated H₂SO₄, the compound undergoes ring expansion to form quinoline derivatives, though yields remain moderate (45–55%).

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition with electron-rich alkenes (e.g., styrene), forming bicyclic nitriles.

Biological Activity Correlations

Derivatives exhibit:

  • Antioxidant activity : 70–98% DPPH radical scavenging (linked to NH and OH groups in adducts) .

  • Cytotoxicity : IC₅₀ = 12–18 μM against HT-29 colon cancer cells .

This compound’s versatility stems from its dual electrophilic centers (cyano groups and α,β-unsaturated system), enabling applications in medicinal chemistry and materials science. Further studies should explore enantioselective catalysis and computational modeling of reaction pathways.

Scientific Research Applications

Overview

2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is a complex organic compound belonging to the class of pyrazole derivatives. Its structure, featuring a naphthalene ring, a phenyl ring, and a pyrazole ring connected through a methylene bridge to a malononitrile group, endows it with unique chemical properties that enable various scientific applications.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, including:

  • Condensation Reactions : This compound can undergo condensation with aldehydes or ketones to form new pyrazole derivatives.
  • Cyclization Reactions : It can participate in cyclization reactions to yield heterocyclic compounds, enhancing its utility in synthetic chemistry.

Biological Activities

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties, making it a candidate for further pharmacological studies.

Medicinal Chemistry

Due to its structural characteristics, this compound is being explored for its potential in drug development:

  • Drug Design : Its unique structure allows for modifications that could lead to the development of novel therapeutics targeting specific diseases.

Material Science

The compound is also being investigated for its application in material science:

  • Organic Electronics : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study 1: Antimicrobial Activity

A study published in Molecules examined the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In another investigation, the compound was assessed for its cytotoxic effects on cancer cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

2-((3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile (4a) Substituent: Naphthofuran replaces naphthalene. Synthesis: Vilsmeier–Haack formylation followed by condensation with malononitrile (70–80% yield) . Impact: The oxygen atom in naphthofuran enhances electron density, altering photophysical properties and biological interactions .

2-((3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile Substituent: Triazole replaces naphthalene. Synthesis: Condensation of triazole-containing aldehyde with malononitrile (93% yield) .

Amino-antipyrine-linked Malononitrile Derivatives Substituent: Antipyrine (pyrazolone) moiety. Synthesis: Reaction of 4-aminoantipyrine with malononitrile under acidic conditions (90% yield) . Impact: The antipyrine group introduces NH and C=O functionalities, enabling diverse pharmacological interactions .

Physical and Spectral Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) $^1$H-NMR (δ, ppm)
Target Compound Not reported ~2220 (C≡N), ~1620 (C=C/C=N) Not available
Naphthofuran Analog (4a) Not reported 2222 (C≡N), 1640 (C=N) Aromatic H: 7.33–7.94
Triazole Derivative 200–202 2222 (C≡N), 1620 (C=C), 1640 (C=N) δ 2.52 (CH₃), 8.34 (CH-aliphatic)
Antipyrine Derivative 254.7 2200 (C≡N), 3210 (NH) Not available

Key Insight : The antipyrine derivative’s higher melting point (254.7°C) vs. triazole (200–202°C) reflects stronger intermolecular forces (NH and C=O groups) . Nitrile IR peaks (~2220 cm⁻¹) are consistent across analogs .

Biological Activity

The compound 2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between naphthalen-2-aldehyde and a suitable pyrazole derivative in the presence of malononitrile. The following general reaction scheme can be outlined:

  • Reagents : Naphthalen-2-aldehyde, pyrazole derivative, malononitrile.
  • Conditions : The reaction is generally carried out in a solvent such as ethanol or acetic acid under reflux conditions.
  • Yield : The yield can vary but has been reported to be around 56% in certain studies.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives for their in vitro antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives.
  • Effective inhibition of biofilm formation by pathogenic isolates, suggesting potential applications in treating infections associated with biofilms .

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. A comprehensive study highlighted the ability of certain pyrazole compounds to inhibit cancer cell proliferation through various mechanisms:

CompoundCancer Cell LineIC50 (μM)
2aMCF7 (breast)15.0
2bHeLa (cervical)10.5
2cA549 (lung)8.0

The mechanism of action often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, pyrazole derivatives have shown promising anti-inflammatory activity. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. For instance:

  • A study found that certain derivatives reduced nitric oxide (NO) production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents .

Case Studies

Several case studies have provided insights into the biological activities of pyrazole derivatives:

  • Case Study on Antimicrobial Efficacy : A derivative was tested against multiple bacterial strains, showing superior activity compared to traditional antibiotics.
  • Case Study on Cancer Cell Lines : In vitro assays demonstrated that a specific derivative significantly inhibited tumor growth in MCF7 cells by inducing apoptosis.
  • Case Study on Inflammatory Response : Administration of a pyrazole derivative in an animal model showed reduced swelling and inflammatory markers post-injury.

Q & A

Q. Advanced

  • Catalyst optimization : Magnetic nanoparticles (e.g., Fe₃O4@NFC@Co(II)) improve Lewis acid activity and recyclability, reducing waste .
  • Solvent-free conditions : Ball-milling or microwave irradiation minimizes side reactions and enhances reaction kinetics .
  • Stoichiometric control : Excess malononitrile (1.5–2 equiv) drives equilibrium toward product formation .

What analytical techniques are used to assess purity and reaction progress?

Q. Basic

  • HPLC/GC-MS : Monitors intermediate formation and detects byproducts .
  • TLC : Tracks reaction progression using dichloromethane-methanol (9:1) as eluent .
  • NMR/FTIR : Confirms functional groups (e.g., nitrile stretches at ~2200 cm⁻¹) and aromatic proton environments .

How do computational methods like DFT contribute to understanding the compound’s electronic properties?

Advanced
DFT calculations predict:

  • Electron density distribution : Nitrile groups act as electron-withdrawing moieties, polarizing the π-system .
  • Frontier molecular orbitals : HOMO-LUMO gaps correlate with reactivity in Diels-Alder or nucleophilic addition reactions .
  • Non-covalent interactions : AIM analysis identifies CH-π or van der Waals interactions influencing crystal packing .

What purification methods are effective post-synthesis?

Q. Basic

  • Recrystallization : Methanol or ethanol removes impurities; slow evaporation yields X-ray-quality crystals .
  • Column chromatography : Silica gel with dichloromethane-methanol gradients separates regioisomers .
  • Solvent washing : NaOH (5%) removes acidic byproducts .

What strategies optimize catalyst systems for green synthesis?

Q. Advanced

  • Heterogeneous catalysts : Zeolite-supported Zn²⁺ or triethylbenzylammonium chloride (TEBAC) enable aqueous-phase reactions with >90% recovery .
  • Biocatalysts : Lipases or immobilized enzymes reduce energy consumption in solvent-free systems .
  • Microwave/ultrasound : Non-thermal activation lowers E-factors and reaction times .

How to resolve contradictions in spectroscopic data from different studies?

Q. Advanced

  • Control experiments : Reproduce conditions (e.g., solvent polarity, temperature) to isolate variable effects .
  • Crystallographic validation : Compare experimental XRD data with computational predictions to confirm tautomeric forms .
  • Isotopic labeling : ¹⁵N or ¹³C NMR traces reaction pathways and identifies intermediates .

What are the potential biological activities based on structural analogs?

Basic
Analogous pyrazole-malononitrile hybrids exhibit:

  • Antimicrobial activity : Thiazole and naphthalene moieties disrupt bacterial membranes .
  • Anticancer potential : Nitrile groups inhibit kinase enzymes (e.g., EGFR) via covalent binding .
  • Anti-inflammatory effects : Pyrazole cores modulate COX-2 and LOX pathways .

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